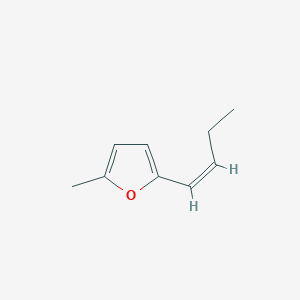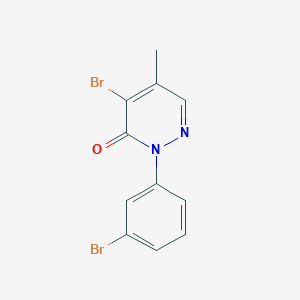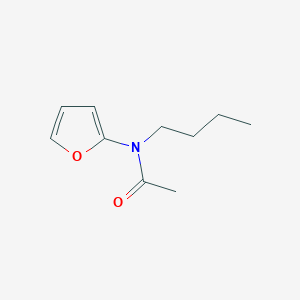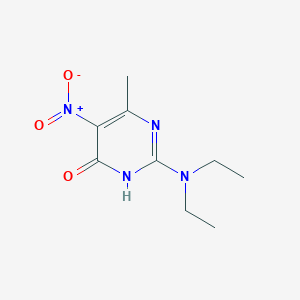
Piperazine, 1-(4-methylphenyl)-4-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)carbonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-(4-methylphenyl)-4-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)carbonyl)- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(4-methylphenyl)-4-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)carbonyl)- typically involves multi-step organic reactions. The process may start with the preparation of the piperazine core, followed by the introduction of the 4-methylphenyl group and the cycloheptaquinoline moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
化学反应分析
Types of Reactions
Piperazine derivatives, including this compound, can undergo various chemical reactions such as:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, piperazine derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine
Medically, compounds like this one are investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry
In the industrial sector, such compounds may be used in the development of new materials, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of Piperazine, 1-(4-methylphenyl)-4-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)carbonyl)- involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects.
相似化合物的比较
Similar Compounds
- Piperazine, 1-(4-methylphenyl)-4-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)carbonyl)-
- Piperazine, 1-(4-methylphenyl)-4-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)carbonyl)-
Uniqueness
This compound is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other piperazine derivatives. Its combination of the piperazine core with the cycloheptaquinoline moiety may result in unique interactions with biological targets.
属性
CAS 编号 |
36063-65-7 |
|---|---|
分子式 |
C26H29N3O |
分子量 |
399.5 g/mol |
IUPAC 名称 |
[4-(4-methylphenyl)piperazin-1-yl]-(7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-yl)methanone |
InChI |
InChI=1S/C26H29N3O/c1-19-11-13-20(14-12-19)28-15-17-29(18-16-28)26(30)25-21-7-3-2-4-9-23(21)27-24-10-6-5-8-22(24)25/h5-6,8,10-14H,2-4,7,9,15-18H2,1H3 |
InChI 键 |
PHWXMNNLZXOINJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C4CCCCCC4=NC5=CC=CC=C53 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Ethoxy-3,4-dimethyl[1,2]oxazolo[5,4-b]pyridine](/img/structure/B12911047.png)






![4,4-Dimethyl-2-[(2-methylphenyl)methyl]-1,2-oxazolidin-3-one](/img/structure/B12911095.png)

![Furan, 2,2'-[(2,4-dimethoxyphenyl)methylene]bis[5-methyl-](/img/structure/B12911099.png)


![2-Methyl-6-phenylimidazo[1,2-b]pyridazine](/img/structure/B12911115.png)
